![molecular formula C19H15BrO5S B4015776 2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate](/img/structure/B4015776.png)
2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate
Description
Synthesis Analysis
The synthesis of compounds closely related to "2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate" often involves complex organic reactions. For instance, compounds such as ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate undergo synthesis through reactions that may include halogenation, Michael addition, cyclization, dealkoxycarboxylation, and tautomerisation processes, highlighting the intricate methods required to construct such molecules (Kaur et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate" reveals complex interactions and arrangements. For example, studies on related molecules using single-crystal X-ray diffraction data showcase the importance of molecular symmetry, unit cell parameters, and intermolecular interactions in determining the stability and properties of these compounds. Disorder in molecular segments and specific intermolecular interactions such as hydrogen bonding play a significant role in the crystal packing stability (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds exhibit a wide range of reactivities, such as CuCN-mediated cascade cyclization, which is critical for synthesizing naphthalene derivatives. These reactions often involve steps like isomerization of olefin, intramolecular C-C bond cyclization, and aromatization, highlighting the compound's capacity to undergo complex transformations (Reddy et al., 2013).
Physical Properties Analysis
The physical properties of molecules like "2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate" are determined by their molecular structure. Single-crystal X-ray diffraction studies provide insight into these properties by detailing the molecular and crystal structure, which is essential for understanding the molecule's behavior in solid state and solution (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different types of reactions, are influenced by the compound's functional groups. For instance, the presence of bromo, ethoxy, and formyl groups can significantly affect its reactivity, as seen in cascade cyclization reactions and their interactions with catalysts like CuCN, demonstrating the compound's potential for creating complex molecular architectures (Reddy et al., 2013).
properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) naphthalene-2-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5S/c1-2-24-18-10-13(12-21)9-17(20)19(18)25-26(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFKVPZENDDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-ethoxy-4-formylphenyl) naphthalene-2-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.